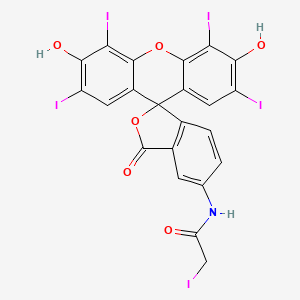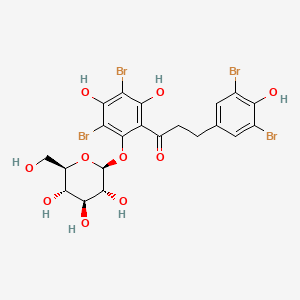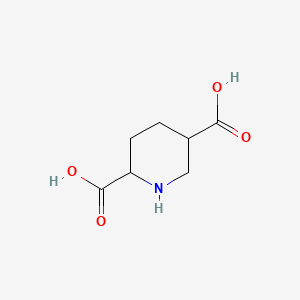![molecular formula C6H5N3 B1201761 Imidazo[1,5-a]pyrazine CAS No. 274-49-7](/img/structure/B1201761.png)
Imidazo[1,5-a]pyrazine
Overview
Description
Synthesis Analysis
Imidazo[1,5-a]pyrazines can be synthesized using various methods, including palladium-catalyzed coupling reactions and condensation of alpha-halogenocarbonyl compounds with aminopyrazines. For instance, a facile synthesis of imidazo[1,5-a]pyrazines is achieved using a Pd-catalyzed amide coupling reaction, providing quick access to products with substitution at N1 and C2 (Rosenberg, Zhao, & Clark, 2012). Additionally, solid-phase approaches have been employed for the synthesis of functionalized imidazo[1,2-b]pyrazol-2-ones, demonstrating the versatility of methods available for generating these compounds (Blass, Srivastava, & Coburn, 2004).
Molecular Structure Analysis
The molecular structure of imidazo[1,5-a]pyrazine derivatives plays a critical role in their reactivity and biological activities. Structural modifications, particularly at the N1 and C2 positions, have been explored to enhance their pharmacological properties. The synthesis and structure-activity relationship studies of these derivatives against various biological targets underscore the importance of molecular structure in their efficacy (Myadaraboina, Alla, & Saddanapu, 2010).
Chemical Reactions and Properties
Imidazo[1,5-a]pyrazines participate in a range of chemical reactions, including palladium-catalyzed Heck arylation and direct arylation processes. These reactions facilitate the introduction of various functional groups, expanding the utility of this compound scaffolds in synthetic chemistry (Wang, McCubbin, & Jin, 2008). The compound's reactivity is further exploited in the development of novel derivatives with potential therapeutic applications.
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility and stability, are crucial for their application in drug development. Efforts to improve oral bioavailability have led to the discovery of derivatives with enhanced solubility and pharmacokinetic profiles, suitable for oral dosing in therapeutic interventions (Yu, Zhang, & Kerekes, 2018).
Chemical Properties Analysis
The chemical properties of imidazo[1,5-a]pyrazines, including their reactivity and ability to undergo various chemical transformations, are fundamental to their utility in medicinal chemistry. These properties enable the synthesis of a wide array of derivatives with diverse biological activities, demonstrating the compound's versatility as a chemical scaffold (Goel, Luxami, & Paul, 2015).
Scientific Research Applications
Synthesis and Reactivity : Imidazo[1,2-a]pyrazine serves as a versatile scaffold in organic synthesis and drug development. The review article by Goel, Luxami, and Paul (2015) compiles progress in synthetic methods, illustrating its reactivity and diverse biological activities (Goel, Luxami, & Paul, 2015).
Cancer Treatment : Imidazo[1,5-a]pyrazine derivatives have been synthesized and evaluated for their potential as cancer therapeutics. For example, a study by Mukaiyama et al. (2007) identified potent c-Src inhibitors in these derivatives, showing significant neuroprotective efficacy in rat models of acute ischemic stroke (Mukaiyama et al., 2007).
Aurora Kinase Inhibition : Yu et al. (2010) discovered an imidazo[1,2-a]-pyrazine derivative as a dual inhibitor of Aurora kinases A and B, showing efficacy in human tumor xenograft mouse models (Yu et al., 2010).
Pharmacological Activities : Imidazo[1,2-alpha]pyrazine derivatives demonstrate various pharmacological activities, including uterine-relaxing and antibronchospastic activities, as reported by Sablayrolles et al. (1984) (Sablayrolles et al., 1984).
Treatment of Ischemic Stroke : this compound derivatives have been shown to be effective in the treatment of acute ischemic stroke. A study by Jin et al. (2013) describes the development of novel this compound derived inhibitors of ACK1, which are potent, selective, and orally bioavailable (Jin et al., 2013).
Anticancer Activity : Imidazo[1,5-a]pyrazines have also been studied for their anticancer activity. Kamal et al. (2011) prepared oxindole derivatives of imidazo[1,5-a]pyrazines, showing significant anticancer activity against various human tumor cell lines (Kamal et al., 2011).
Oral Bioavailability : The oral bioavailability of imidazo[1,2-a]pyrazine derivatives has been a focus of research, with Yu et al. (2018) describing efforts to improve oral exposure, resulting in potent Aurora inhibitors effective in mouse xenograft tumor models (Yu et al., 2018).
Mechanism of Action
Target of Action
Imidazo[1,5-a]pyrazine is a significant structural component of a large number of agrochemicals and pharmaceuticals . It has been found to interact with several targets, including the CFR receptor , GABAA receptor , and melanocortin receptor . These receptors play crucial roles in various biological processes, including cell signaling, neurotransmission, and hormone regulation.
Mode of Action
The exact mode of action of this compound can vary depending on the specific derivative and target. For instance, some derivatives have been found to inhibit IKK-ɛ and TBK1 , which activate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . This suggests that this compound may exert its effects by modulating key signaling pathways in cells.
Biochemical Pathways
This compound can affect several biochemical pathways, primarily through its interaction with its targets. For example, by inhibiting IKK-ɛ and TBK1, it can potentially disrupt the NF-kappaB signaling pathway, which plays a crucial role in immune and inflammatory responses, as well as in cell survival .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound can influence its bioavailability and efficacy. While specific ADME properties can vary depending on the derivative, a study found that all the pharmacokinetic parameters analyzed, including human oral absorption of active compounds of the series, were found to be within the permissible range . This suggests that this compound derivatives may have favorable pharmacokinetic properties.
Result of Action
The molecular and cellular effects of this compound’s action can be diverse, depending on the specific derivative and target. For instance, some derivatives have been found to exhibit significant anti-cancer activities . They can induce cell cycle arrest at the G2/M phase and trigger apoptosis . Moreover, they can effectively inhibit tubulin polymerization in vitro and disrupt the dynamic equilibrium of microtubules in cells .
Safety and Hazards
According to the safety data sheet, Imidazo[1,5-a]pyrazine may cause skin irritation, allergic skin reaction, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
Future Directions
The synthesis of Imidazo[1,5-a]pyrazine has been a subject of intense research for numerous decades . The recent development in its construction involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions suggests that there are still many opportunities for future developments in this field.
Biochemical Analysis
Biochemical Properties
Imidazo[1,5-a]pyrazine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and interaction with various proteins. For instance, derivatives of this compound have been identified as potent inhibitors of enzymes such as Factor Xa, IGF-IR, PDE10, mTORC1/2, and ACK1 . These interactions are typically characterized by the binding of this compound to the active sites of these enzymes, leading to inhibition of their activity. Additionally, this compound interacts with receptors such as the GABAA receptor and melanocortin receptor, influencing various physiological processes .
Cellular Effects
This compound exhibits significant effects on various cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound derivatives have demonstrated anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells . These compounds also affect cell signaling pathways such as the mTOR pathway, which is crucial for cell growth and metabolism . Furthermore, this compound can modulate gene expression, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to the active sites of target enzymes, inhibiting their activity and thereby affecting downstream signaling pathways . For instance, the inhibition of mTORC1/2 by this compound leads to reduced cell growth and proliferation . Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound derivatives exhibit stable anticancer activity over extended periods, with minimal degradation . Long-term exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The stability and degradation of this compound can vary depending on the specific derivative and experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound derivatives have been shown to exhibit therapeutic effects, such as anticancer activity, without significant toxicity . At higher doses, these compounds can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies indicate that careful dosage optimization is necessary to maximize the therapeutic benefits of this compound while minimizing its toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. For example, this compound derivatives are metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways can affect the pharmacokinetics and pharmacodynamics of this compound, influencing its therapeutic efficacy and toxicity . Additionally, this compound can affect metabolic flux and metabolite levels, further modulating its biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, facilitating its uptake and distribution within cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These interactions can affect the bioavailability and activity of this compound, determining its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound derivatives have been shown to localize in the nucleus, where they can interact with transcription factors and modulate gene expression . Additionally, this compound can accumulate in the mitochondria, affecting mitochondrial function and cellular metabolism . The subcellular localization of this compound is therefore critical for its biological activity and therapeutic potential .
properties
IUPAC Name |
imidazo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-9-5-8-4-6(9)3-7-1/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFJMFOVENWQDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NC=C2C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30303354 | |
| Record name | Imidazo[1,5-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30303354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
274-49-7 | |
| Record name | Imidazo[1,5-a]pyrazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157973 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Imidazo[1,5-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30303354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,2-Diazabicyclo[2.2.2]octane](/img/structure/B1201681.png)




![2-Ethyl-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B1201693.png)


![7-[(3,5-Dimethyl-4-isoxazolyl)methoxy]-1-benzopyran-2-one](/img/structure/B1201698.png)


